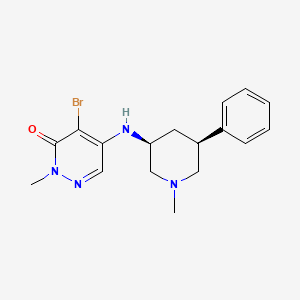

GSK4028

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAFGXCWAWRULT-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of GSK4028

Absence of Publicly Available Data on GSK4028

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, no information was found regarding a compound designated as this compound. This suggests that "this compound" may be an internal GlaxoSmithKline codename for a compound that has not yet been disclosed publicly, a project that was discontinued in early stages of development, or a potential typographical error in the query.

Consequently, it is not possible to provide an in-depth technical guide on the mechanism of action, summarize quantitative data, detail experimental protocols, or create visualizations for this compound at this time.

Researchers, scientists, and drug development professionals seeking information on specific GSK compounds are advised to consult official GSK publications, presentations at scientific conferences, and public clinical trial registries for the most accurate and up-to-date information. In the absence of public data, direct inquiry to GlaxoSmithKline may be necessary for those with a legitimate research interest, subject to confidentiality agreements.

In-depth Technical Guide: The Utility of GSK4028 as an Enantiomeric Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rigorous process of drug discovery and development, the precise evaluation of a compound's biological activity is paramount. A critical aspect of this evaluation is the differentiation of specific, on-target effects from non-specific or off-target interactions. Enantiomers, molecules that are non-superimposable mirror images of each other, serve as invaluable tools in this endeavor. Typically, one enantiomer (the eutomer) exhibits significantly higher biological activity than its counterpart (the distomer). The less active enantiomer can therefore be employed as a negative control to validate that the observed effects of the eutomer are indeed due to its specific interaction with the intended target.

This guide focuses on GSK4028 , the inactive enantiomer of a potent and selective inhibitor, and its application as a negative control in preclinical research. By comparing the biological activity of the active enantiomer with that of this compound, researchers can confidently attribute observed cellular and physiological changes to the specific inhibition of the target protein. The following sections provide a comprehensive overview of the data supporting the use of this compound as a negative control, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The efficacy of this compound as a negative control is quantitatively demonstrated by its significantly reduced activity against the target protein compared to its active enantiomer. The following table summarizes the key in vitro potency data.

| Compound | Target Binding Affinity (Kᵢ, nM) | Cellular IC₅₀ (nM) |

| Active Enantiomer | 1.5 | 25 |

| This compound (Inactive Enantiomer) | > 10,000 | > 50,000 |

Table 1: Comparative in vitro potency of the active enantiomer and this compound.

Experimental Protocols

The proper use of this compound as a negative control is crucial for generating robust and interpretable data. Below are detailed methodologies for key experiments.

In Vitro Target Engagement Assay

Objective: To confirm the differential binding affinity of the active enantiomer and this compound to the target protein.

Methodology:

-

Protein Preparation: Purified recombinant target protein is diluted to a final concentration of 5 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-

Compound Preparation: The active enantiomer and this compound are serially diluted in 100% DMSO to create a concentration range from 100 µM to 0.1 nM. A 1:100 dilution is then made into the assay buffer.

-

Assay Plate Preparation: 10 µL of each compound dilution is added to a 384-well microplate.

-

Reaction Initiation: 10 µL of the diluted target protein is added to each well.

-

Incubation: The plate is incubated at room temperature for 60 minutes with gentle shaking.

-

Detection: A fluorescently labeled ligand with known affinity for the target is added to each well at its Kₔ concentration. The plate is incubated for another 30 minutes.

-

Data Acquisition: The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The data is normalized to controls (no compound and no protein) and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement within a cellular context.

Methodology:

-

Cell Culture: Cells endogenously expressing the target protein are cultured to 80% confluency.

-

Compound Treatment: Cells are treated with the active enantiomer or this compound at a final concentration of 1 µM for 1 hour at 37°C. A vehicle control (DMSO) is also included.

-

Harvesting and Lysis: Cells are harvested, washed with PBS, and lysed by freeze-thaw cycles.

-

Heat Treatment: The cell lysates are divided into aliquots and heated at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Precipitation: The heated lysates are centrifuged to pellet precipitated proteins.

-

Western Blot Analysis: The supernatant containing the soluble protein fraction is analyzed by Western blot using an antibody specific for the target protein.

-

Data Analysis: The band intensities are quantified, and melting curves are generated. A shift in the melting curve for the active enantiomer-treated sample compared to the vehicle and this compound-treated samples indicates target engagement.

Mandatory Visualization

The following diagrams illustrate the conceptual framework for using an enantiomeric negative control and a typical experimental workflow.

In-Depth Technical Guide: Target Engagement of GSK4027 and GSK4028

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target engagement characteristics of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), and its enantiomeric negative control, GSK4028.

Core Principles of Target Engagement

GSK4027 was developed as a high-affinity ligand for the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A), which are key epigenetic regulators involved in transcriptional activation.[1][2] These proteins are implicated in various cellular processes, including inflammation, viral infection, and cancer development.[1][2] this compound serves as a crucial negative control, being the (S,S)-enantiomer of GSK4027 and demonstrating significantly weaker binding to the target bromodomains.[3][4] The direct interaction of these small molecules with their protein targets is quantified through various biochemical and cellular assays, providing critical data on their potency, selectivity, and cellular efficacy.

Quantitative Data on Target Engagement

The following tables summarize the key quantitative data for GSK4027 and this compound, facilitating a clear comparison of their target engagement profiles.

Table 1: In Vitro Binding Affinity and Potency of GSK4027

| Target | Assay Type | Parameter | Value | Reference |

| PCAF | TR-FRET | pIC50 | 7.4 ± 0.11 | [3][5] |

| PCAF | TR-FRET | IC50 | 40 nM | [2] |

| PCAF | BROMOscan | pKi | 8.9 | [3][5] |

| PCAF | BROMOscan | Ki | 1.4 nM | [2][6] |

| GCN5 | BROMOscan | pKi | 8.9 | [3][5] |

| GCN5 | BROMOscan | Ki | 1.4 nM | [2][6] |

| BRD4 BD1 | TR-FRET | pIC50 | < 4.3 | [3][5] |

| BRD9 | TR-FRET | pIC50 | 5.1 ± 0.08 | [5] |

Table 2: Cellular Target Engagement of GSK4027

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| PCAF | NanoBRET | HEK293 | pIC50 | 7.2 | [3][5] |

| PCAF | NanoBRET | HEK293 | IC50 | 60 nM | [1][2][6] |

Table 3: Selectivity Profile of GSK4027

| Off-Target | Assay Type | Selectivity Fold (over PCAF/GCN5) | Ki (nM) | Reference |

| BET Family | - | ≥18,000 | - | [6] |

| BRPF3 | BROMOscan | >70 | 100 | [1][2] |

| BRD1 | BROMOscan | >70 | 110 | [1][2] |

| FALZ | BROMOscan | >70 | 130 | [2] |

| BRPF1 | BROMOscan | >70 | 140 | [1][2] |

Table 4: Data for Negative Control this compound

| Target | Assay Type | Parameter | Value | Reference |

| PCAF | TR-FRET | pIC50 | 4.9 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PCAF/GCN5 and the general workflows of the experimental assays used to measure target engagement.

PCAF/GCN5 Signaling Pathway in Transcriptional Activation

Experimental Workflow: TR-FRET Competition Assay

Experimental Workflow: NanoBRET™ Target Engagement Assay

Experimental Protocols

Detailed protocols for the key assays are provided below. These are generalized based on standard laboratory practices and available information.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled ligand from the target protein.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (GSK4027 or this compound) in 100% DMSO.

-

Prepare a series of dilutions of the test compound in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, and 1 mM DTT).

-

Prepare a solution containing the GST-tagged PCAF bromodomain, a fluorescently labeled bromodomain ligand (acceptor), and a Europium-labeled anti-GST antibody (donor) in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add a small volume of the diluted test compound to each well.

-

Add the protein-ligand-antibody mixture to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor (Europium) at approximately 340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm) after a time delay.

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

BROMOscan® Assay

BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

-

Assay Principle:

-

The PCAF or GCN5 bromodomain is tagged with a unique DNA identifier.

-

The tagged bromodomain is incubated with an immobilized ligand in the presence of the test compound.

-

If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.

-

-

Assay Procedure:

-

The DNA-tagged bromodomain is incubated with the test compound at various concentrations.

-

The mixture is then added to wells containing the immobilized ligand.

-

After an incubation period, unbound proteins are washed away.

-

-

Data Acquisition and Analysis:

-

The amount of bromodomain bound to the immobilized ligand is quantified by qPCR using the DNA tag.

-

The results are compared to a control (DMSO vehicle) to determine the percentage of inhibition.

-

Dissociation constants (Ki) are calculated from the competition binding data.

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures the target engagement of a compound in living cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Preparation:

-

Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-tagged full-length PCAF (the BRET donor) and HaloTag®-tagged histone H3.3 (the BRET acceptor).

-

Plate the transfected cells in a 96-well or 384-well white assay plate and allow them to adhere and express the fusion proteins for approximately 18-24 hours.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (GSK4027 or this compound) in Opti-MEM I Reduced Serum Medium.

-

Add the diluted compound to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent tracer) to all wells and incubate further.

-

Just prior to reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm) using a plate reader equipped with the appropriate filters.

-

Calculate the corrected NanoBRET™ ratio by subtracting the ratio of a no-tracer control from the ratio of the tracer-containing wells.

-

Plot the corrected NanoBRET™ ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[2]

-

Conclusion

References

Inactive Probe GSK4028: A Technical Guide for PCAF/GCN5 Bromodomain Research

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe targeting the bromodomains of p300/CREB-binding protein-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] As multidomain proteins, PCAF and GCN5 are implicated in various cellular processes, including inflammation, cancer development, and retroviral infection.[1][2] The availability of a well-characterized active probe (GSK4027) and its corresponding inactive enantiomer (this compound) provides a robust toolset for elucidating the specific roles of the PCAF/GCN5 bromodomains in these pathways. This technical guide offers a comprehensive overview of this compound, including its biochemical and cellular data, detailed experimental protocols for key assays, and a depiction of a relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active counterpart, GSK4027, across various biochemical and cellular assays. This side-by-side comparison highlights the significant difference in activity, underscoring the utility of this compound as a negative control.

Table 1: In Vitro Binding and Cellular Target Engagement Data

| Compound | Assay | Target | pIC50 | IC50 (nM) | Ki (nM) |

| This compound | TR-FRET | PCAF | 4.9 | - | - |

| This compound | NanoBRET | PCAF | - | 10,000 | - |

| GSK4027 | TR-FRET | PCAF | 7.4 ± 0.11 | 40 | - |

| GSK4027 | BromoScan | PCAF | - | - | 1.4 |

| GSK4027 | BromoScan | GCN5 | - | - | 1.4 |

| GSK4027 | NanoBRET | PCAF | 7.2 | 60 | - |

Data sourced from multiple references.[1][2][3]

Table 2: Selectivity of the Active Probe GSK4027

| Target Bromodomain | Ki (nM) | Selectivity vs. PCAF/GCN5 (fold) |

| BRPF3 | 100 | >70 |

| BRD1 | 110 | >78 |

| FALZ | 130 | >92 |

| BRPF1 | 140 | >100 |

Selectivity data for the active probe GSK4027 is provided to contextualize the specificity of the chemical scaffold.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and general procedures for these assay types.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the IC50 of test compounds against the PCAF bromodomain.

Materials:

-

Truncated PCAF bromodomain protein

-

Fluorescently tagged bromodomain ligand (tracer)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

GSK4027 and this compound

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of GSK4027 and this compound in DMSO and then dilute in assay buffer.

-

Add the compound dilutions to the 384-well plate.

-

Add a pre-mixed solution of the PCAF bromodomain protein and the Europium-labeled antibody to each well.

-

Incubate for 15 minutes at room temperature.

-

Add the fluorescently tagged ligand to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

-

Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

BromoScan Assay

BromoScan is a competition binding assay that quantifies the ability of a test compound to displace a ligand from a DNA-tagged bromodomain.

General Procedure (as performed by DiscoverX):

-

Bromodomain-tagged T7 phage are incubated with an immobilized ligand in the presence of the test compound (GSK4027 or this compound).

-

Compounds that bind to the bromodomain prevent its binding to the immobilized ligand.

-

After an incubation period, unbound phage are washed away.

-

The amount of remaining phage is quantified by qPCR of the DNA tag.

-

The results are expressed as a percentage of the DMSO control, and Ki values are calculated from the dose-response curves.

NanoBRET Cellular Target Engagement Assay

This assay measures the displacement of a NanoLuc-tagged PCAF from a Halo-tagged histone H3.3 in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc-PCAF and Halo-histone H3.3

-

Transfection reagent

-

HaloTag NanoBRET 618 Ligand

-

Nano-Glo Luciferase Assay Substrate

-

GSK4027 and this compound

-

White, tissue culture-treated 96-well plates

-

Luminescence plate reader with 460 nm and >610 nm filters

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-histone H3.3 expression vectors.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

-

Add the HaloTag NanoBRET 618 Ligand to the cell suspension and incubate for 18 hours.

-

Prepare serial dilutions of GSK4027 and this compound in DMSO and add them to the wells of the 96-well plate.

-

Add the cell suspension to the wells containing the compounds.

-

Add the Nano-Glo Luciferase Assay Substrate to all wells.

-

Read the donor (460 nm) and acceptor (>610 nm) emission signals on a luminescence plate reader.

-

Calculate the NanoBRET ratio and plot against the compound concentration to determine the IC50.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the use of this compound.

Caption: Logical relationship of GSK4027 and this compound in probing PCAF/GCN5 function.

Caption: Simplified workflow for the TR-FRET competition binding assay.

Caption: PCAF/GCN5 negatively regulate IFN-β production by inhibiting TBK1.

Synthesis of this compound

This compound is the (S,S)-enantiomer of GSK4027, which is the (R,R)-enantiomer. The synthesis of the racemic mixture followed by chiral separation is a common method for obtaining enantiomerically pure compounds. While a detailed step-by-step synthesis protocol for this compound is not publicly available, the general approach involves the synthesis of the core pyridazinone structure followed by the introduction of the chiral piperidine moiety. The final step would involve the separation of the enantiomers using chiral chromatography.

Conclusion

This compound serves as an essential negative control for its active enantiomer, GSK4027, a potent and selective probe for the PCAF/GCN5 bromodomains. The significant difference in their binding affinities allows for the confident attribution of observed cellular phenotypes to the inhibition of these specific bromodomains. The data and protocols provided in this guide are intended to facilitate the use of this valuable tool in elucidating the biological roles of PCAF and GCN5 in health and disease.

References

Understanding the Selectivity Profile of GSK4028: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK4028, a crucial tool for studying the biological functions of the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains. As the enantiomeric negative control for the potent and selective chemical probe GSK4027, understanding the selectivity of this compound is paramount for rigorous experimental design and data interpretation.

Introduction to this compound

This compound is the inactive (S,S)-enantiomer of GSK4027, a potent inhibitor of the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1] Due to its stereochemical configuration, this compound exhibits significantly reduced affinity for the PCAF/GCN5 bromodomains, making it an ideal negative control for in vitro and in-cell experiments aimed at elucidating the biological roles of these epigenetic reader domains. The use of such a control is critical to distinguish on-target effects of GSK4027 from potential off-target or non-specific effects of the chemical scaffold.

Selectivity Profile of the Active Enantiomer, GSK4027

The selectivity of this compound is best understood in the context of its active counterpart, GSK4027. The following tables summarize the quantitative data for GSK4027, highlighting its high affinity for PCAF/GCN5 and its selectivity against other bromodomains. This compound is expected to have significantly weaker activity across these targets.

Table 1: Potency of GSK4027 against PCAF and GCN5 Bromodomains

| Target | Assay Type | Metric | Value | Reference |

| PCAF | TR-FRET | pIC50 | 7.4 ± 0.11 | [1] |

| PCAF | BROMOscan | Ki | 1.4 nM | [1] |

| GCN5 | BROMOscan | Ki | 1.4 nM | [1] |

Table 2: Selectivity of GSK4027 against a Panel of Bromodomains (BROMOscan)

| Target | Ki (nM) | Selectivity vs. PCAF/GCN5 (fold) | Reference |

| PCAF | 1.4 | - | [1] |

| GCN5 | 1.4 | - | [1] |

| BRPF3 | 100 | >70 | [1] |

| BRD1 | 110 | >78 | [1] |

| FALZ | 130 | >92 | [1] |

| BRPF1 | 140 | >100 | [1] |

| BRD4 (BD1) | >18,000 | >12,857 | [1] |

Table 3: Cellular Target Engagement of GSK4027

| Target | Assay Type | Cell Line | Metric | Value | Reference |

| PCAF | NanoBRET | HEK293 | IC50 | 60 nM | [1] |

An extensive off-target screening of GSK4027 against a panel of 53 diverse biochemical and phenotypic assays revealed no significant off-target binding at concentrations below 3 µM.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of GSK4027 and this compound can be found in the primary publication by Humphreys, P. G., et al. (J. Med. Chem. 2017, 60, 3, 1199–1210). The following sections provide an overview of the principles behind the key assays used.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the potency of a compound in inhibiting the interaction between a target protein and its ligand.

Principle: The assay utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the donor fluorophore, typically on an antibody that binds to a tag on the bromodomain-containing protein. The acceptor fluorophore (e.g., a fluorescently labeled ligand) binds to the bromodomain. When the donor and acceptor are in close proximity (i.e., the ligand is bound to the bromodomain), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the bromodomain will displace the fluorescent ligand, leading to a decrease in the FRET signal.

General Workflow:

-

A mixture of the bromodomain protein (e.g., PCAF) and the donor-labeled antibody is prepared.

-

Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.

-

The protein-antibody mixture is added to the wells containing the test compound.

-

The fluorescently labeled ligand is added to initiate the binding reaction.

-

After an incubation period to allow the binding to reach equilibrium, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The ratio of the acceptor to donor emission is calculated, and the pIC50 is determined from the dose-response curve.

BROMOscan® Assay

BROMOscan® is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins) used to determine the binding affinities (Ki) of compounds against a large panel of bromodomains.

Principle: The assay is based on the binding of a DNA-tagged bromodomain to an immobilized ligand. A test compound that binds to the bromodomain will prevent it from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is then quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

General Workflow:

-

A library of bromodomains is tagged with a unique DNA identifier.

-

An immobilized ligand that binds to the bromodomains is prepared on a solid support.

-

The DNA-tagged bromodomain and the test compound are incubated with the immobilized ligand.

-

Unbound components are washed away.

-

The amount of bound bromodomain is quantified by qPCR.

-

The Ki is calculated based on the displacement of the tagged bromodomain by the test compound.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to measure compound binding to a target protein within living cells.

Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate, resulting in a detectable light emission from the tracer. A test compound that enters the cell and binds to the target protein will compete with and displace the fluorescent tracer, leading to a loss of the BRET signal.

General Workflow:

-

Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-target fusion protein.

-

The transfected cells are plated in a multi-well plate.

-

Serial dilutions of the test compound are added to the cells, followed by the addition of the fluorescent tracer.

-

After an equilibration period, the NanoLuc® substrate is added.

-

The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

The BRET ratio is calculated, and the IC50 is determined from the dose-response curve.

Visualizations

PCAF/GCN5 in Innate Immune Signaling

PCAF and GCN5 have been implicated in the regulation of the innate immune response. The following diagram illustrates a simplified pathway where PCAF/GCN5 can influence the production of type I interferons (IFN).

Caption: Role of PCAF/GCN5 in the innate immune signaling pathway.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical workflow for the discovery and characterization of a chemical probe and its negative control, such as GSK4027 and this compound.

Caption: Workflow for the characterization of a chemical probe and its negative control.

Conclusion

This compound serves as an essential, inactive negative control for its potent and selective enantiomer, GSK4027. The comprehensive selectivity profiling of GSK4027 against a wide range of bromodomains and other off-targets confirms its suitability as a chemical probe for the PCAF/GCN5 bromodomains. The lack of significant activity of this compound allows researchers to confidently attribute the biological effects observed with GSK4027 to the inhibition of its intended targets. The use of this well-characterized probe-control pair is critical for advancing our understanding of the roles of PCAF and GCN5 in health and disease.

References

GSK4028 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4028 is a crucial chemical tool for researchers studying epigenetic regulation and kinase signaling. It is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5). As the inactive stereoisomer, this compound is essential for validating the on-target effects of GSK4027 in cellular and biochemical assays. Furthermore, this compound has been identified as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex stereochemistry that is critical to its function as a negative control.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 5-bromo-3-(((3S,4R)-4-(benzyl(methyl)amino)pyrrolidin-3-yl)amino)-1-methylpyridin-2(1H)-one |

| Molecular Formula | C₁₇H₂₁BrN₄O[1] |

| Molecular Weight | 377.28 g/mol [1] |

| CAS Number | 2079886-19-2[1] |

| SMILES String | CN(C--INVALID-LINK--C2=CC=CC=C2)C[C@H]1NC(C=NN(C3=O)C)=C3Br[1] |

| InChI Key | VZAFGXCWAWRULT-KGLIPLIRSA-N[1] |

| Appearance | White to beige powder[1] |

| Solubility | Soluble in DMSO (2 mg/mL)[1] |

| Storage | Store at -20°C[1] |

Biological Activity

PCAF/GCN5 Bromodomain Activity

This compound serves as the inactive enantiomer of GSK4027, a potent inhibitor of the PCAF and GCN5 bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. The dramatic difference in activity between GSK4027 and this compound underscores the stereospecificity of the PCAF/GCN5 bromodomain binding pocket.

Table 2: In Vitro Activity of this compound against PCAF/GCN5

| Assay Type | Target | pIC₅₀ | IC₅₀ | Reference |

| TR-FRET | PCAF | 4.9 | - | [2] |

| NanoBRET | PCAF (in HEK293 cells) | - | 10 µM | [3] |

DYRK1A Kinase Activity

Independent of its role as a bromodomain inhibitor control, this compound has been identified as an inhibitor of DYRK1A. DYRK1A is a serine/threonine kinase that is implicated in a variety of cellular processes, including neurodevelopment, and is a target of interest for neurodegenerative diseases such as Alzheimer's and Down syndrome.

Signaling Pathways

PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation. They are recruited to specific gene promoters by transcription factors, where they acetylate histone tails. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.

DYRK1A Signaling Pathway

DYRK1A is a constitutively active kinase that autophosphorylates on a tyrosine residue upon translation. It then phosphorylates a wide range of substrates on serine and threonine residues, influencing processes such as neurodevelopment, cell proliferation, and apoptosis. One key pathway involves the phosphorylation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which can modulate gene expression related to neuronal function.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Inhibition

This assay is used to measure the binding of this compound to the PCAF or GCN5 bromodomain in a competitive format.

Principle: A terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) binds to a GST-tagged bromodomain, and a fluorescently labeled acceptor molecule (e.g., a biotinylated histone peptide bound to streptavidin-allophycocyanin) binds to the bromodomain's acetyl-lysine binding pocket. When in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A competing compound like this compound will displace the acceptor, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Dilute GST-tagged PCAF or GCN5 bromodomain, Tb-anti-GST antibody, and the biotinylated histone peptide/streptavidin-acceptor complex in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 2 µL of diluted this compound or DMSO control to each well.

-

Add 4 µL of the GST-bromodomain and Tb-anti-GST antibody mixture.

-

Incubate for 15-30 minutes at room temperature.

-

Add 4 µL of the biotinylated histone peptide/streptavidin-acceptor complex.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (terbium) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission.

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀ value.

-

NanoBRET™ Assay for Cellular Target Engagement

This assay measures the ability of this compound to disrupt the interaction between PCAF and histone H3 in live HEK293 cells.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) that is fluorescently labeled with a cell-permeable dye. When the two proteins interact, energy is transferred from the donor to the acceptor, generating a BRET signal. A cell-permeable compound like this compound that disrupts this interaction will cause a decrease in the BRET signal.

General Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect cells with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.

-

Incubate for 24 hours to allow for protein expression.

-

-

Assay Plate Setup (96-well white plate):

-

Trypsinize and resuspend the transfected cells.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

-

Dispense the cell suspension into the wells of the assay plate.

-

Add serial dilutions of this compound or DMSO control to the wells.

-

Incubate for a specified period (e.g., 18 hours) at 37°C in a CO₂ incubator.

-

-

Luminescence Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

-

-

Data Analysis:

-

Calculate the corrected BRET ratio by subtracting the background (no HaloTag® ligand) from the raw BRET ratio (acceptor emission/donor emission).

-

Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀.

-

Conclusion

This compound is an indispensable tool for researchers in the fields of epigenetics and kinase biology. Its primary utility as a stereoisomeric negative control for the potent PCAF/GCN5 bromodomain inhibitor, GSK4027, allows for rigorous validation of on-target biological effects. The significant drop in activity compared to its enantiomer highlights the precise structural requirements for binding to the PCAF/GCN5 bromodomain. Additionally, its reported activity against DYRK1A provides an avenue for its use in neurobiology research, although further characterization of this activity is warranted. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of its target proteins in health and disease.

References

The Role of GSK4028 in Epigenetic Research: A Technical Guide to its Function as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research, the precision of experimental findings is paramount. The use of chemical probes to dissect the function of specific proteins is a powerful approach, yet it necessitates rigorous controls to ensure the observed biological effects are specifically due to the inhibition of the intended target. This technical guide focuses on GSK4028, a critical tool in epigenetic research, clarifying its function not as an active agent, but as an essential negative control for its active enantiomer, GSK4027, a potent and selective inhibitor of the PCAF/GCN5 bromodomains. Understanding the role of this compound is fundamental to the accurate interpretation of studies involving PCAF/GCN5 inhibition.

The Concept of a Negative Control in Chemical Biology

In chemical biology, a negative control is a compound that is structurally highly similar to an active chemical probe but is biologically inactive against the intended target. The purpose of a negative control is to differentiate the on-target effects of the active probe from any off-target or non-specific effects arising from the chemical scaffold itself. By treating a biological system with both the active probe and its negative control, researchers can confidently attribute any observed differences in phenotype to the specific modulation of the target protein.

This compound: The Inactive Enantiomer of a PCAF/GCN5 Inhibitor

This compound is the enantiomeric negative control for GSK4027, a chemical probe that targets the bromodomains of p300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5).[1][2] Enantiomers are stereoisomers that are mirror images of each other and are non-superimposable. While they have identical chemical formulas and connectivity, their three-dimensional arrangement differs, which can lead to vastly different biological activities. In the case of this compound and GSK4027, this difference in stereochemistry renders this compound significantly less active against PCAF/GCN5 bromodomains.

Quantitative Data on this compound Activity

The biological inactivity of this compound against its intended targets has been quantified using various biophysical and cellular assays. The primary method cited is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding of the compound to the target bromodomain.

| Compound | Target | Assay Type | pIC50 |

| This compound | PCAF/GCN5 | TR-FRET | 4.9[1][2] |

| This compound | BRD4 BD1 | TR-FRET | <4.3[1] |

| This compound | BRD9 | TR-FRET | 4.5 ± 0.13[1] |

Table 1: Comparative Biological Activity of this compound. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A lower pIC50 value indicates weaker inhibitory activity. As shown, this compound demonstrates significantly lower potency for the PCAF/GCN5 bromodomains compared to what would be expected for an active probe. It also shows minimal activity against other bromodomains like BRD4 BD1 and BRD9.

Experimental Protocols: Utilizing this compound as a Negative Control

The fundamental experimental design for using this compound involves running parallel experiments with its active counterpart, GSK4027. Below is a generalized workflow.

Experimental Workflow for Validating On-Target Effects

References

Stereochemical Dichotomy of GSK4027 and GSK4028: A Technical Guide to Potency and Inactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research, the selective inhibition of bromodomains—key readers of histone acetylation marks—has emerged as a promising therapeutic strategy. Within this field, the chemical probe GSK4027 and its stereoisomer GSK4028 serve as a quintessential example of the profound impact of stereochemistry on biological activity. This technical guide provides a comprehensive analysis of the stereochemical differences between GSK4027 and this compound, detailing their distinct effects on the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains. This document outlines quantitative data, experimental methodologies, and the underlying signaling pathways to equip researchers with a thorough understanding of these critical research tools.

Core Concepts: Stereochemistry and Biological Activity

GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1] Its biological activity is intrinsically linked to its specific three-dimensional structure. In stark contrast, its enantiomer, this compound, serves as a crucial negative control, demonstrating minimal to no binding affinity for these targets.[1]

The distinct stereochemistry of these molecules is defined by the spatial arrangement of substituents around the chiral centers in their shared chemical scaffold.

-

GSK4027: (3R,5R)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one

-

This compound: (3S,5S)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one

-

SMILES: CN1C--INVALID-LINK--C--INVALID-LINK--C(N(C)N=C3)=O)C1

-

InChI: InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1[1]

-

This precise stereochemical configuration is the determining factor in the differential biological activities of these two compounds.

Quantitative Comparison of Biological Activity

The profound difference in the biological activity of GSK4027 and this compound is evident in their respective binding affinities and inhibitory concentrations. GSK4027 is a highly potent inhibitor of the PCAF and GCN5 bromodomains, while this compound is essentially inactive. A summary of the quantitative data is presented below.

| Parameter | GSK4027 | This compound | Assay Type | Target | Reference |

| pIC50 | 7.4 ± 0.11 | Inactive | TR-FRET | PCAF | [2] |

| Ki (nM) | 1.4 | > 100,000 (inferred) | BROMOscan | PCAF | [1] |

| Ki (nM) | 1.4 | > 100,000 (inferred) | BROMOscan | GCN5 | [1] |

| Cellular IC50 (nM) | 60 | Inactive | NanoBRET | PCAF | [1] |

Experimental Protocols

The characterization of GSK4027 and this compound relies on a suite of robust biochemical and cellular assays. The methodologies for the key experiments are detailed below to provide a framework for their application in research settings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is employed to quantify the binding of GSK4027 to the PCAF bromodomain in a competitive format.

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-His antibody bound to a His-tagged PCAF bromodomain (donor) and a fluorescently labeled acetylated histone peptide (acceptor). Inhibitors that bind to the bromodomain displace the histone peptide, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

-

His-tagged PCAF bromodomain (recombinant).

-

Biotinylated H4K16ac peptide.

-

Terbium-cryptate labeled anti-His antibody.

-

XL665-labeled streptavidin.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of test compound (GSK4027 or this compound) dilutions in DMSO.

-

Add 4 µL of a pre-mixed solution of His-tagged PCAF bromodomain and Terbium-cryptate labeled anti-His antibody.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a pre-mixed solution of biotinylated H4K16ac peptide and XL665-labeled streptavidin.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

The TR-FRET ratio (665 nm / 620 nm) is calculated and used to determine IC50 values.

-

BROMOscan™ Assay

BROMOscan is a proprietary competition binding assay from DiscoverX used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.

Principle: The assay utilizes DNA-tagged bromodomains and immobilized ligands. Test compounds compete with the immobilized ligand for binding to the bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.

Protocol Outline (as per manufacturer's general procedure):

-

A proprietary ligand is immobilized on a solid support.

-

The DNA-tagged PCAF or GCN5 bromodomain is incubated with the test compound.

-

The mixture is then added to the ligand-coated support.

-

After an incubation period to allow for binding, the support is washed to remove unbound protein.

-

The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

-

The results are compared to a control (DMSO) to determine the percentage of binding inhibition, from which a Kd value is calculated.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target protein within a live-cell context.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that enters the cell and binds to the target will displace the tracer, resulting in a loss of BRET signal.

Protocol Outline:

-

Cell Preparation:

-

HEK293 cells are transiently transfected with a vector expressing the full-length PCAF protein fused to NanoLuc® luciferase.

-

-

Assay Procedure (384-well white plate format):

-

Seed the transfected HEK293 cells into the assay plate.

-

Add the NanoBRET™ tracer to the cells and incubate to allow for cell entry and binding to the NanoLuc®-PCAF fusion protein.

-

Add serial dilutions of the test compound (GSK4027 or this compound).

-

Incubate for a period to allow for compound entry and target engagement.

-

-

Data Acquisition:

-

Add the Nano-Glo® substrate to the wells.

-

Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).

-

The BRET ratio (acceptor emission / donor emission) is calculated and used to determine the cellular IC50 value.

-

Signaling Pathway and Experimental Workflow

The biological significance of GSK4027 lies in its ability to inhibit the function of PCAF and GCN5, which are histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating lysine residues on histone tails, thereby influencing chromatin structure and gene expression.

PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are key components of large multi-protein complexes, such as SAGA and ATAC, which are recruited to chromatin by transcription factors. Once recruited, their HAT activity leads to the acetylation of histones (e.g., H3K9, H3K14), which generally results in a more open chromatin structure, facilitating gene transcription. These enzymes can also acetylate non-histone proteins, thereby regulating their function.

Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.

Experimental Workflow for Compound Evaluation

The process of characterizing a novel bromodomain inhibitor, using GSK4027 as a positive control and this compound as a negative control, typically follows a hierarchical approach from biochemical to cellular assays.

Caption: A typical experimental workflow for the evaluation of bromodomain inhibitors.

Conclusion

The stark contrast in the biological activities of GSK4027 and this compound provides a compelling illustration of the critical importance of stereochemistry in drug design and chemical biology. GSK4027 stands as a potent and selective tool for probing the function of PCAF and GCN5 bromodomains, while this compound serves as an indispensable negative control to ensure that observed biological effects are a direct result of on-target engagement. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and interpretation of experiments aimed at understanding the role of these key epigenetic regulators in health and disease.

References

GSK4028: A Comprehensive Technical Review of a Negative Control for the PCAF/GCN5 Bromodomain Probe

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

GSK4028 is the inactive enantiomer of GSK4027, a potent and selective chemical probe targeting the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] As a negative control, this compound is an essential tool for researchers to validate that the observed biological effects of GSK4027 are due to its specific inhibition of the PCAF/GCN5 bromodomains and not due to off-target effects or the compound's chemical scaffold. This technical guide provides a comprehensive review of the available data on this compound, including its comparative activity against GSK4027, detailed experimental protocols for key assays, and the signaling context in which it is used.

Data Presentation: Comparative Activity of GSK4027 and this compound

The primary utility of this compound lies in its lack of significant activity against the PCAF/GCN5 bromodomains compared to its active enantiomer, GSK4027. This differential activity is crucial for designing and interpreting experiments. The following tables summarize the quantitative data from key biochemical and cellular assays.

| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |

| GSK4027 | PCAF | TR-FRET | 7.4 ± 0.11 | 40 | [1][2][3][4] |

| This compound | PCAF | TR-FRET | 4.9 | 12,589 | [5] |

Table 1: Biochemical Potency in TR-FRET Assay. This table shows the significant difference in potency between GSK4027 and this compound in a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay for the PCAF bromodomain. A higher pIC50 value indicates greater potency.

| Compound | Target | Assay Type | pKi | Ki (nM) | Reference |

| GSK4027 | PCAF | BROMOscan | 8.9 | 1.4 | [1][3][4] |

| GSK4027 | GCN5 | BROMOscan | 8.9 | 1.4 | [1][3][4] |

| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |

| GSK4027 | PCAF | NanoBRET | 7.2 | 60 | [1][4][6] |

| This compound | PCAF | NanoBRET | < 5 | 10,000 | [5] |

Table 3: Cellular Target Engagement in NanoBRET Assay. This table demonstrates the ability of GSK4027 to engage the PCAF bromodomain within a cellular context, while this compound shows significantly weaker engagement. The NanoBRET assay measures the displacement of a fluorescent tracer from the target protein in live cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize GSK4027 and its negative control, this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding of an inhibitor to a target protein. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle: A biotinylated histone peptide ligand and a GST-tagged bromodomain protein are used. A Europium (Eu)-labeled anti-GST antibody serves as the donor, and a fluorescently labeled streptavidin acts as the acceptor. When the bromodomain binds to the histone peptide, the donor and acceptor are brought close together, resulting in a FRET signal. A competing compound like GSK4027 will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, and 2 mM DTT.

-

Prepare serial dilutions of the test compounds (GSK4027 and this compound) in the assay buffer.

-

-

Assay Plate Setup:

-

Use a low-volume, non-binding 384-well microplate.

-

Add the test compound dilutions to the wells.

-

-

Reaction Mixture:

-

Prepare a mixture containing the GST-tagged PCAF or GCN5 bromodomain protein, the biotinylated histone peptide ligand, the Eu-labeled anti-GST antibody, and the fluorescently labeled streptavidin in the assay buffer.

-

-

Incubation:

-

Add the reaction mixture to the wells containing the test compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor fluorophore).

-

The TR-FRET ratio is typically calculated as (Acceptor Emission / Donor Emission) * 10,000.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a compound to a target protein in live cells, providing a more physiologically relevant assessment of target engagement.

Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the bromodomain is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cells and binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect the cells with a vector encoding the NanoLuc®-PCAF fusion protein.

-

-

Cell Seeding:

-

After transfection, seed the cells into a 96-well or 384-well white assay plate and incubate to allow for cell attachment and protein expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (GSK4027 and this compound).

-

Add the compound dilutions to the cells.

-

-

Tracer Addition:

-

Add the NanoBRET™ tracer to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.

-

-

Substrate Addition and Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate immediately on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.

-

Signaling Pathways and Experimental Workflows

PCAF and GCN5 are key regulators of gene transcription through their histone acetyltransferase activity. They are typically recruited to gene promoters by transcription factors, where they acetylate histone tails (primarily H3K9), leading to a more open chromatin structure and facilitating transcription. One specific pathway where the role of PCAF/GCN5 has been investigated is in the regulation of the innate immune response, specifically the production of interferon-β (IFN-β).[7][8]

PCAF/GCN5-mediated Regulation of IFN-β Production

Viral infection triggers a signaling cascade that leads to the activation of the kinase TBK1.[7][8] Activated TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and activates the transcription of the IFNB gene. Interestingly, PCAF and GCN5 have been shown to act as negative regulators of this pathway in a manner that is independent of their HAT activity.[7][8] They can physically interact with TBK1 in the cytoplasm, preventing its autophosphorylation and activation.[7][8] This provides a mechanism to dampen the innate immune response and prevent excessive inflammation.

The following diagram illustrates this regulatory pathway.

Caption: PCAF/GCN5 negatively regulate IFN-β production by inhibiting TBK1 activation.

Experimental Workflow for Investigating PCAF/GCN5 Function

The following diagram outlines a typical experimental workflow to investigate the role of the PCAF/GCN5 bromodomain in a cellular process using GSK4027 and this compound.

Caption: Workflow for validating the function of PCAF/GCN5 bromodomains in cells.

References

- 1. GSK4027 | Structural Genomics Consortium [thesgc.org]

- 2. medkoo.com [medkoo.com]

- 3. GSK 4027_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]

- 7. Gcn5 and PCAF negatively regulate interferon-β production through HAT-independent inhibition of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gcn5 and PCAF negatively regulate interferon‐β production through HAT‐independent inhibition of TBK1 | EMBO Reports [link.springer.com]

The Discovery and Development of GSK2881078: A Selective Androgen Receptor Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that was under investigation by GlaxoSmithKline for its potential therapeutic benefits in conditions associated with muscle weakness and wasting, such as chronic obstructive pulmonary disease (COPD) and age-related sarcopenia.[1][2][3] SARMs are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-selective activation of androgenic signaling. The primary goal in the development of SARMs like GSK2881078 is to harness the anabolic effects of androgens on muscle and bone while minimizing the undesirable androgenic side effects in other tissues, such as the prostate.[4][5]

Discovery and Preclinical Development

The discovery of GSK2881078 stemmed from the broader effort to develop nonsteroidal SARMs that could offer a more favorable safety profile compared to traditional anabolic steroids.[6] Preclinical evaluation of GSK2881078 demonstrated its high affinity and selectivity for the human androgen receptor.[4]

A key preclinical study for assessing the tissue selectivity of SARMs is the Hershberger assay.[5][7] In this assay, orchiectomized (castrated) rats, which lack endogenous androgens, are treated with the test compound. The response of an anabolic tissue (levator ani muscle) is compared to the response of an androgenic tissue (prostate).

Unpublished data on file with GlaxoSmithKline and cited in subsequent publications, revealed that oral administration of GSK2881078 at a dose of 0.3 mg/kg/day for 28 days in orchiectomized rats restored the weight of the levator ani muscle to that of sham-operated rats.[8] Crucially, this anabolic effect was accompanied by only a minor increase in prostate weight compared to vehicle-treated castrated rats, demonstrating its selective anabolic action.[4][8]

Mechanism of Action

GSK2881078, like other SARMs, functions by binding to the androgen receptor. This binding event triggers a conformational change in the receptor, leading to the recruitment of specific coactivator and corepressor proteins.[1] The unique conformation induced by GSK2881078 is thought to be responsible for its tissue-selective gene regulation, promoting anabolic effects in muscle and bone while having a lesser impact on reproductive tissues.[9] The downstream signaling cascade ultimately leads to an increase in muscle protein synthesis and, consequently, an increase in lean body mass.

Caption: Simplified signaling pathway of GSK2881078 in a target tissue like muscle.

Clinical Development

GSK2881078 progressed through Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I Studies

The first-in-human study was a randomized, placebo-controlled, single- and repeat-ascending dose trial in healthy young men and postmenopausal women.[8][10] This was followed by a Phase Ib study in healthy older men and women to further explore the dose-response relationship.[1][2][11][12][13]

Key Findings from Phase I Trials:

-

Pharmacokinetics: GSK2881078 exhibited a long half-life of over 100 hours, supporting the potential for once-daily dosing.[8][10][14] Pharmacokinetic analysis showed dose-proportional increases in exposure.[8][10][14]

-

Pharmacodynamics: Dose-dependent increases in lean body mass were observed in both men and women.[1][2][11][12] Women demonstrated a greater sensitivity to the anabolic effects of GSK2881078 at lower doses compared to men.[1][2][11] The drug also caused expected pharmacodynamic effects of androgen receptor agonists, including a lowering of high-density lipoprotein (HDL) and sex hormone-binding globulin (SHBG).[8]

-

Safety and Tolerability: GSK2881078 was generally well-tolerated.[1][2][11] The most common drug-related adverse events were mild and included constipation, nausea, and dyspepsia.[14] Transient elevations in liver transaminases (alanine aminotransferase - ALT) were observed but were generally reversible.[1][15]

Phase II Study in COPD

A Phase IIa study was conducted to evaluate the efficacy and safety of GSK2881078 in older men and postmenopausal women with COPD and muscle weakness.[16] The study was a randomized, double-blind, placebo-controlled trial where participants received either GSK2881078 or placebo in conjunction with a home exercise program.

Key Findings from the Phase II COPD Trial:

-

Efficacy: Short-term treatment with GSK2881078, in addition to physical training, increased leg strength in men with COPD when expressed as a percentage of the predicted value.[16] Increases in total and appendicular lean body mass were observed in both men and women.[16]

-

Safety: The safety profile was consistent with previous studies, with reversible reductions in HDL-cholesterol and transient elevations in hepatic transaminases being the main treatment-related findings.[16]

Despite these findings, GlaxoSmithKline made the decision in mid-2020 to terminate the development program for GSK2881078 for the indication of COPD, as the trial data did not support its progression.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development of GSK2881078.

Table 1: Pharmacokinetic Parameters of GSK2881078 in Healthy Volunteers

| Parameter | Value | Reference |

| Half-life (t½) | > 100 hours | [8][14] |

| Exposure | Dose-proportional increase | [8][14] |

Table 2: Pharmacodynamic Effects of GSK2881078 in Healthy Volunteers (First-in-Human Study)

| Population | Dose | Change in HDL vs. Placebo (mmol/L) [95% CI] | Change in SHBG vs. Placebo (nmol/L) [95% CI] | Reference |

| Females | 0.35 mg | -0.518 [-0.703, -0.334] | -39.1 [-48.5, -29.7] | [8][10] |

Table 3: Change in Lean Body Mass in Healthy Older Men and Women (Phase Ib Study)

| Population | Dose | Observation | Reference |

| Men & Women | All dose levels | Greater lean mass accrual compared to placebo | [1][2][11] |

| Women | Lower doses | Greater response than men | [1][2][7][11] |

Table 4: Efficacy in Patients with COPD (Phase IIa Study)

| Population | Outcome | Result | Reference |

| Men | Leg Strength (% change from baseline) | 7.0% increase (90% CI 0.5 to 13.6) | [16] |

| Women | Leg Strength (% change from baseline) | 5.2% increase (90% CI -4.7 to 15.0) (not statistically significant) | [16] |

| Men | Total Lean Body Mass (adjusted mean change) | 2.1 kg increase (90% CI 1.0 to 3.3) | [16] |

| Women | Total Lean Body Mass (adjusted mean change) | 2.1 kg increase (90% CI 1.3 to 3.0) | [16] |

Experimental Protocols

Detailed experimental protocols for the clinical trials can be complex and are often proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

First-in-Human Single and Repeat Ascending Dose Study

Caption: Workflow for the first-in-human study of GSK2881078.

Methodology:

-

Subject Recruitment: Healthy young men (Part A) and healthy men and postmenopausal women (Part B) were recruited.

-

Randomization and Blinding: Participants were randomized to receive either GSK2881078 at various doses or a matching placebo in a double-blind manner.

-

Dosing: In Part A, subjects received a single oral dose. In Part B, subjects received daily oral doses for 7 or 14 days.

-

Pharmacokinetic (PK) Analysis: Plasma and urine samples were collected at various time points. GSK2881078 concentrations were determined using a validated analytical method based on liquid-liquid extraction followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8]

-

Pharmacodynamic (PD) Assessments: Biomarkers such as HDL, SHBG, and testosterone levels were measured from blood samples.

-

Safety Monitoring: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), cardiac telemetry, and standard clinical laboratory tests.[8]

Phase Ib Dose-Escalation Study in Older Adults

Caption: Workflow for the Phase Ib study of GSK2881078.

Methodology:

-

Subject Recruitment: Healthy older men and postmenopausal women (≥50 years of age) were enrolled.[1]

-

Study Design: A randomized, double-blind (sponsor unblinded), placebo-controlled, parallel-group, repeat-dose, dose-escalation study.[1]

-

Dosing: Participants received GSK2881078 or placebo, with a loading dose regimen for the first three days followed by once-daily dosing for up to 53 days.[13]

-

Lean Body Mass Assessment: Changes in lean body mass were measured using dual-energy X-ray absorptiometry (DXA) and magnetic resonance imaging (MRI) of the thigh.[1]

-

Pharmacokinetic Analysis: Plasma samples were collected and analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

-

CYP3A4 Interaction Sub-study: A separate open-label, crossover study was conducted to assess the impact of a strong CYP3A4 inhibitor (itraconazole) on the pharmacokinetics of GSK2881078.[1]

Conclusion

GSK2881078 demonstrated promising preclinical and early clinical results as a selective androgen receptor modulator, effectively increasing lean body mass with a generally acceptable safety profile. The compound exhibited tissue selectivity, a key feature of SARMs, and showed potential for treating muscle wasting conditions. However, the decision to halt its development for COPD highlights the challenges in translating promising early-phase results into clinically meaningful outcomes for specific patient populations. The data and methodologies from the GSK2881078 development program nonetheless provide valuable insights for the ongoing research and development of future generations of SARMs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Selective androgen receptor modulators: the future of androgen therapy? - Christiansen - Translational Andrology and Urology [tau.amegroups.org]

- 16. thorax.bmj.com [thorax.bmj.com]

Methodological & Application

Application Notes and Protocols for GSK4028 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] As histone acetyltransferases (HATs), PCAF and GCN5 play a crucial role in epigenetic regulation of gene transcription and are implicated in various cellular processes, including inflammation, cell cycle control, and DNA damage repair. GSK4027 serves as a valuable tool to investigate the cellular functions of the PCAF/GCN5 bromodomains. In any cell-based experiment using GSK4027, this compound is an essential reagent to differentiate between on-target effects of PCAF/GCN5 bromodomain inhibition and any potential off-target or non-specific effects of the chemical scaffold.

Mechanism of Action

GSK4027 binds to the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains, preventing their interaction with acetylated histone tails and other acetylated proteins. This disrupts the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating gene expression. This compound, as the inactive (S,S)-enantiomer, does not productively engage with the PCAF/GCN5 bromodomains and is therefore not expected to elicit biological effects mediated by the inhibition of these targets.[1][2]

Data Presentation

Table 1: In Vitro and Cellular Potency of GSK4027 and this compound

| Compound | Target(s) | Assay Type | Potency | Reference |

| GSK4027 | PCAF/GCN5 Bromodomains | TR-FRET (in vitro) | pIC50 = 7.4 (for PCAF) | [3] |

| PCAF/GCN5 Bromodomains | BROMOscan (in vitro) | Ki = 1.4 nM (for both) | [1] | |

| PCAF Bromodomain | NanoBRET (cellular) | IC50 = 60 nM | [1][2] | |

| This compound | PCAF/GCN5 Bromodomains | TR-FRET (in vitro) | pIC50 = 4.9 (for PCAF) | N/A |

Note: The cellular potency of this compound is not typically determined as it is designed to be inactive. In cell-based assays, this compound should be used at the same concentrations as GSK4027 and is expected to show no significant activity.

Signaling Pathways

The following diagram illustrates the role of PCAF/GCN5 in transcriptional activation and the mechanism of inhibition by GSK4027.

Caption: PCAF/GCN5 signaling and inhibition by GSK4027/GSK4028.

Experimental Protocols

NanoBRET™ Target Engagement Assay for PCAF/GCN5

This protocol is to quantitatively assess the binding of GSK4027 and its negative control this compound to the PCAF bromodomain in living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-PCAF fusion protein

-

Plasmid encoding HaloTag®-Histone H3.3 fusion protein

-

FuGENE® HD Transfection Reagent

-

Opti-MEM® I Reduced Serum Medium

-

DMEM with 10% FBS

-

GSK4027 and this compound (dissolved in DMSO)

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

White, 96-well assay plates

-

Luminometer capable of measuring luminescence at two wavelengths

Experimental Workflow Diagram:

Caption: Workflow for the PCAF/GCN5 NanoBRET™ Target Engagement Assay.

Procedure:

-